Calcid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calcid is a compound primarily known for its high calcium carbonate content. It is often found in arid and semi-arid regions where it accumulates due to limited precipitation. This compound is significant in various fields, including agriculture, environmental science, and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Calcid can be synthesized through several methods, including the precipitation of calcium carbonate from calcium chloride and sodium carbonate solutions. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired calcium carbonate polymorph .

Industrial Production Methods: Industrially, this compound is produced by mining natural calcium carbonate sources such as limestone, chalk, and marble. The raw materials are crushed, ground, and purified to obtain high-purity calcium carbonate. This process involves several steps, including washing, flotation, and magnetic separation to remove impurities .

化学反应分析

Types of Reactions: Calcid undergoes various chemical reactions, including:

Decomposition: When heated, this compound decomposes to form calcium oxide and carbon dioxide.

Acid-Base Reactions: this compound reacts with acids to produce calcium salts and carbon dioxide.

Precipitation Reactions: In aqueous solutions, this compound can precipitate out as calcium carbonate when mixed with carbonate ions.

Common Reagents and Conditions:

Decomposition: Requires high temperatures (around 900°C).

Acid-Base Reactions: Common acids used include hydrochloric acid and sulfuric acid.

Precipitation Reactions: Typically involves mixing calcium chloride with sodium carbonate in water.

Major Products Formed:

Decomposition: Calcium oxide and carbon dioxide.

Acid-Base Reactions: Calcium chloride or calcium sulfate and carbon dioxide.

Precipitation Reactions: Calcium carbonate.

科学研究应用

Calcid has numerous applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a standard for calibration in thermal gravimetric analysis.

Biology: Studied for its role in biomineralization processes and as a model compound for understanding calcium metabolism in organisms.

Medicine: Investigated for its potential use in drug delivery systems and as a calcium supplement.

Industry: Utilized in the production of paper, plastics, paints, and as a filler material in various products

作用机制

Calcid exerts its effects primarily through its ability to neutralize acids and provide calcium ions. In biological systems, calcium ions play crucial roles in various cellular processes, including muscle contraction, nerve transmission, and bone formation. The compound’s mechanism involves the release of calcium ions, which then interact with specific molecular targets and pathways to exert their effects .

相似化合物的比较

Calcid is often compared with other calcium-containing compounds such as:

Calcium Oxide: Unlike this compound, calcium oxide is highly reactive and used in applications requiring quicklime.

Calcium Hydroxide:

Calcium Sulfate: Commonly used in the construction industry as plaster of Paris

Uniqueness of this compound: this compound’s high purity and specific polymorphs make it unique for applications requiring precise calcium carbonate properties. Its ability to form stable precipitates and its role in biomineralization processes further distinguish it from other calcium compounds .

属性

CAS 编号 |

592-01-8 |

|---|---|

分子式 |

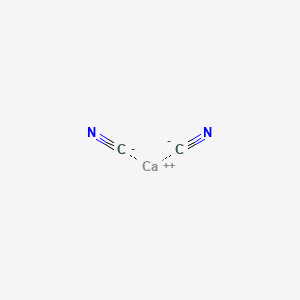

Ca(CN)2 C2CaN2 Ca(CN)2 C2CaN2 |

分子量 |

92.11 g/mol |

IUPAC 名称 |

calcium;dicyanide |

InChI |

InChI=1S/2CN.Ca/c2*1-2;/q2*-1;+2 |

InChI 键 |

ZQULWKDLLXZZSP-UHFFFAOYSA-N |

杂质 |

GRADES or PURITY: 42% with 58% inert ingredients. May contain up to 3% calcium carbide. |

SMILES |

[C-]#N.[C-]#N.[Ca+2] |

规范 SMILES |

[C-]#N.[C-]#N.[Ca+2] |

颜色/形态 |

Colorless crystals or white powder Rhombohedric crystals or powde |

密度 |

1.853 at 68 °F (USCG, 1999) - Denser than water; will sink 1.853 at 20 °C (solid) Density (at 20 °C): 1.9 g/cm³ |

熔点 |

Decomposes > 662 °F (NTP, 1992) Decomposes at >350 °C |

Key on ui other cas no. |

592-01-8 |

物理描述 |

Calcium cyanide appears as white crystals or powder or gray-black powder (technical grade). Toxic by skin absorption through open wounds, by ingestion, and by inhalation. Colorless or white solid; Technical grade is gray-black in color; [Hawley] White powder; Decomposes in water or moisture releasing hydrogen cyanide; [Sullivan, p. 707] COLOURLESS CRYSTALS OR WHITE POWDER WITH CHARACTERISTIC ODOUR. |

Pictograms |

Acute Toxic; Environmental Hazard |

溶解度 |

Soluble in water with gradual liberation of HCN Soluble in ethanol Soluble in very weak acid with evolution of hydrogen cyanide Solubility in water: freely soluble |

蒸汽压力 |

0.03 [mmHg] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol](/img/structure/B1213784.png)

![9-Hydroxy-8-methoxy-4-methyl-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B1213785.png)